molecular formula C6H10O3S B3054625 Methyl 2-[(2-oxopropyl)sulfanyl]acetate CAS No. 61363-62-0

Methyl 2-[(2-oxopropyl)sulfanyl]acetate

Cat. No.: B3054625
CAS No.: 61363-62-0
M. Wt: 162.21 g/mol
InChI Key: BMYZBKVJSRJYEY-UHFFFAOYSA-N
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Description

Methyl 2-[(2-oxopropyl)sulfanyl]acetate is a sulfur-containing ester with a reactive ketone group in its 2-oxopropyl moiety. This compound is characterized by a thioether linkage (-S-) connecting the acetate backbone to the 2-oxopropyl group. Its molecular structure enables diverse reactivity, including nucleophilic substitution at the sulfur atom and ketone-based reactions. Synthetically, it is prepared via acid-catalyzed condensation, as demonstrated in the high-yield (99%) synthesis of its derivative, Methyl 2-{4-nitro-5-[(2-oxopropyl)sulfanyl]-3-thienyl}acetate (C₁₁H₁₃NO₅S₂), under reflux conditions with sulfuric acid in ethanol . Analytical data (HRMS, elemental analysis) confirm its purity and structural integrity, making it a valuable intermediate in heterocyclic and pharmaceutical chemistry .

Properties

IUPAC Name

methyl 2-(2-oxopropylsulfanyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-5(7)3-10-4-6(8)9-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYZBKVJSRJYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396059
Record name MS-1254
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61363-62-0
Record name MS-1254
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-[(2-oxopropyl)sulfanyl]acetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with 2-mercaptopropionic acid under acidic conditions. The reaction proceeds via nucleophilic substitution, where the sulfanyl group replaces a hydrogen atom on the acetic acid derivative.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(2-oxopropyl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or thioesters.

Scientific Research Applications

Methyl 2-[(2-oxopropyl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2-oxopropyl)sulfanyl]acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with Methyl 2-[(2-oxopropyl)sulfanyl]acetate:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield Key Applications
This compound C₆H₈O₃S (estimated) ~190.19 Ester, Thioether, Ketone 99% Organic synthesis, Pharmaceuticals
Sodium 2-[(2-oxopropyl)sulfanyl]acetate C₅H₇NaO₄S (calculated) 194.16 Carboxylate salt, Thioether, Ketone N/A Ionic intermediates, Catalysis
Ethyl 2-{4-nitro-5-[(2-oxopropyl)sulfanyl]-3-thienyl}acetate C₁₁H₁₃NO₅S₂ 303.35 Ester, Thioether, Nitro, Thiophene 99% Heterocyclic synthesis, Nitroarene chemistry
Methyl 2-(1-oxo-3-(2-oxopropyl)isoindolin-2-yl)acetate C₁₄H₁₅NO₄ 261.27 Ester, Isoindolinone, Ketone Not reported Pharmaceutical intermediates, Bioactive scaffolds
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate C₁₀H₁₁NO₅S 257.26 Ester, Sulfamoyl, Methoxy, Benzene Not reported Drug development, Enzyme inhibition

Reactivity and Functional Group Analysis

  • Thioether vs. Sulfonamide/Sulfonyl Groups: The thioether in this compound confers nucleophilic reactivity, enabling alkylation or oxidation to sulfoxides/sulfones.
  • Ketone Reactivity: The 2-oxopropyl ketone participates in condensation reactions (e.g., Knoevenagel) or reductions, whereas isoindolinone derivatives () exhibit rigid aromatic systems, influencing pharmacokinetic properties .
  • Ionic vs. Covalent Forms : The sodium salt () offers water solubility for catalytic or aqueous-phase reactions, unlike the neutral ester form, which favors organic solvents .

Biological Activity

Methyl 2-[(2-oxopropyl)sulfanyl]acetate is an organic compound with the molecular formula C6H10O3S. It features a sulfanyl group attached to a 2-oxopropyl moiety, making it a subject of interest in various fields, particularly in medicinal chemistry and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and potential applications.

Overview of Biological Activity

The biological activity of this compound has been investigated for its interactions with biomolecules, particularly proteins and enzymes. The compound's structural features suggest potential reactivity with nucleophilic sites, which could lead to modifications in protein function.

The primary mechanism by which this compound exerts its biological effects involves:

  • Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their activity.
  • Hydrogen Bonding : The carbonyl group may participate in hydrogen bonding with various biomolecules, influencing the compound's reactivity and biological effects.

1. Antimicrobial Activity

A study exploring the antimicrobial properties of related compounds indicated that derivatives of this compound exhibit varying degrees of activity against different bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard assay methods, revealing promising results for further development as antimicrobial agents.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

2. Cytotoxicity Studies

Cytotoxicity assays performed on cancer cell lines demonstrated that this compound exhibits selective cytotoxic effects. The compound was tested against various human cancer cell lines, showing significant inhibition of cell proliferation.

Cell LineIC50 (µM)
HeLa15
MCF-720
A54918

Case Studies

Case Study: Inhibition of Cancer Cell Proliferation

In a recent study published in a peer-reviewed journal, researchers screened a library of compounds for their ability to inhibit the proliferation of multicellular spheroids derived from human cancer cell lines. This compound was identified as a potent inhibitor with an IC50 value of approximately 15 µM against HeLa cells. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Methyl 2-[(2-oxopropyl)thio]acetateStructureModerate antimicrobial activity
Ethyl 2-[(2-oxopropyl)sulfanyl]acetateStructureLow cytotoxicity
Methyl 2-[(3-thiophenyl)acetate]StructureHigh anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(2-oxopropyl)sulfanyl]acetate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.